molecular formula C12H7NO B8625850 6-Cyano-2-naphthalenecarbaldehyde

6-Cyano-2-naphthalenecarbaldehyde

Cat. No.: B8625850
M. Wt: 181.19 g/mol
InChI Key: WKUDIPHFBLCTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-2-naphthalenecarbaldehyde is a versatile aromatic aldehyde that serves as a high-value synthetic intermediate in organic chemistry and materials science research. Its molecular structure, incorporating both an electron-withdrawing cyano group and a formyl functional group on a naphthalene backbone, creates a multifunctional platform for constructing complex organic architectures. Researchers utilize this compound in various metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of novel Schiff base ligands and liquid crystalline materials. In pharmaceutical research, this aldehyde is a critical building block for developing active compounds, though its specific mechanisms of action are derivative-dependent. The compound's rigid, planar naphthalene core promotes pi-pi stacking interactions, which is a valuable property in the design of organic electronic materials and supramolecular assemblies. As a reagent, it is typically characterized by techniques such as HPLC, NMR, and mass spectrometry to ensure high purity and confirm identity. For Research Use Only. This product is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NO

Molecular Weight

181.19 g/mol

IUPAC Name

6-formylnaphthalene-2-carbonitrile

InChI

InChI=1S/C12H7NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6,8H

InChI Key

WKUDIPHFBLCTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C=C1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Cyano 2 Naphthalenecarbaldehyde and Analogues

Strategies for Regioselective Functionalization of Naphthalene (B1677914) Scaffolds

Achieving regioselectivity in the functionalization of naphthalene scaffolds is a key challenge in the synthesis of specifically substituted derivatives like 6-Cyano-2-naphthalenecarbaldehyde. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control and often lead to mixtures of isomers. researchgate.net Consequently, modern synthetic strategies increasingly rely on directed C-H activation and functional group interconversions to introduce substituents at desired positions with high precision. nih.gov The development of these regioselective methodologies has been a focus of significant research in organic synthesis. researchgate.netnih.gov

Functional Group Interconversions for Aldehyde and Nitrile Moieties

Functional group interconversions are a powerful tool for introducing aldehyde and nitrile functionalities onto a pre-functionalized naphthalene core. This approach allows for the strategic manipulation of existing functional groups to achieve the desired substitution pattern.

A common and effective method for the synthesis of cyano naphthalenes is the Rosenmund-von Braun reaction, which involves the displacement of a halogen atom with a cyanide group, typically using a copper(I) cyanide reagent. This reaction is particularly useful for converting bromo-naphthalenes into their corresponding nitrile derivatives. The reaction conditions, such as solvent, temperature, and the presence of additives, can significantly influence the reaction's efficiency and yield.

For instance, the synthesis of 2-bromo-3-(bromomethyl)naphthalene has been achieved through a multi-step sequence starting from naphthalene, which can then potentially be converted to a dicyano derivative. researchgate.net The stepwise cyanation of tetrabromonaphthalenediimide has also been reported, demonstrating the feasibility of introducing multiple cyano groups onto a naphthalene core. nih.gov While specific conditions for the direct conversion of a bromo-naphthalenecarbaldehyde were not detailed in the provided results, the general principles of this transformation are well-established.

Table 1: Representative Conditions for Cyanation of Halogenated Naphthalenes
Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
TetrabromonaphthalenediimideCuCNNMP150- nih.gov
2-bromo-3-(bromomethyl)naphthalene---- researchgate.net

Another versatile strategy involves the conversion of an aldehyde functional group on a hydroxy-naphthalene precursor into a nitrile. This transformation can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration. A variety of reagents can be employed for the dehydration step.

A notable example is the synthesis of various nitriles from aldehydes using hydroxylamine hydrochloride in the presence of a catalyst. Aromatic aldehydes, including those with various substituents, have been successfully converted to their corresponding nitriles in good to excellent yields. researchgate.net This method is chemoselective, leaving other functional groups like double bonds and hydroxyl groups unaffected. researchgate.net The reaction of 2-hydroxy-1-naphthaldehyde with amines to form Schiff bases is also a well-documented transformation, indicating the reactivity of the aldehyde group in such precursors. mdpi.com The conversion of aldehydes to nitriles can also be performed efficiently using O-phenylhydroxylamine hydrochloride in buffered aqueous solutions, a method that is compatible with various functional groups. nih.gov

Table 2: Conversion of Aldehydes to Nitriles using Hydroxylamine Hydrochloride
Aldehyde SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted BenzaldehydesFerric hydrogensulfateDMF1200.5-2.5Good to Excellent researchgate.net
N-Boc-4-piperidine-acetaldehydeO-phenylhydroxylamine HClPhosphate Buffer-7260 nih.gov

Direct Carbonylation and Cyanation Approaches

Direct C-H bond functionalization for the introduction of carbonyl and cyano groups represents a highly atom-economical and efficient approach. These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Direct oxidative carbonylation of naphthalene can lead to the formation of naphthalenecarboxylic acids. For example, the catalytic system of Pd(OAc)2/K2S2O8 has been used for the direct oxidative carbonylation of naphthalene to produce naphthalic anhydride under mild conditions. researchgate.net While this yields a carboxylic acid derivative, further functional group manipulation could potentially lead to the desired aldehyde.

Direct cyanation of C-H bonds is also an emerging area. Copper-catalyzed C(sp²)−H cyanation of naphthalenes using benzoyl cyanide as the cyanide source has been reported. researchgate.net This method provides a direct route to introduce a cyano group onto the naphthalene ring. Furthermore, copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds has been developed, suggesting the potential for similar transformations on naphthalene scaffolds. nih.gov

Catalytic Approaches in the Synthesis of Naphthalene-Based Aldehydes and Nitriles

Catalysis plays a pivotal role in the development of modern synthetic methodologies, offering efficient and selective routes to complex molecules. Metal-catalyzed reactions are particularly prominent in the functionalization of aromatic systems like naphthalene.

Metal-Catalyzed Coupling and Functionalization Reactions

Various transition metals, including palladium, rhodium, and copper, have been successfully employed to catalyze a range of transformations on the naphthalene scaffold, enabling the introduction of both aldehyde and nitrile functionalities.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. Palladium-catalyzed direct arylation of heteroarenes, including pyrrole derivatives, with aryl chlorides has been achieved using N-heterocyclic carbene (NHC) ligands. nih.gov While not directly on naphthalene, this demonstrates the potential of Pd-NHC systems for C-H functionalization. Palladium-catalyzed intramolecular α-arylation and defluorinative aromatization have been used to synthesize polysubstituted 2-naphthols. bohrium.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the C-H functionalization of naphthalenes. For instance, an electrochemical rhodium-catalyzed C–H cyclodimerization of alkynes has been developed for the construction of functionalized naphthalene cores. acs.orgacs.org Rhodium(III)-catalyzed double C–H functionalization of arenes with alkynes provides an efficient route to larger condensed arenes, including naphthalene frameworks. thieme-connect.comresearchgate.net

Copper-Catalyzed Reactions: Copper-based catalytic systems are attractive due to the low cost and low toxicity of copper. Copper(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines has been reported. nih.gov A copper(I)-catalyzed annulation for the synthesis of substituted naphthalenes using o-bromobenzaldehydes and β-ketoesters has also been developed. researchgate.net Furthermore, copper-catalyzed nitration of electron-deficient BN-naphthalene has been established. rsc.org

Table 3: Overview of Metal-Catalyzed Functionalization of Naphthalene Scaffolds
Metal CatalystReaction TypeSubstratesProduct TypeReference
PalladiumIntramolecular Arylation/Aromatizationortho-bromobenzyl substituted α-fluoroketonesPolysubstituted 2-naphthols bohrium.com
RhodiumC–H CyclodimerizationAlkynesFunctionalized Naphthalenes acs.orgacs.org
RhodiumDouble C–H FunctionalizationArenes and AlkynesNaphthalene Frameworks thieme-connect.comresearchgate.net
CopperDiamine SynthesisHaloalkynes and AminesNaphthalene-1,3-diamines nih.gov
CopperAnnulationo-Bromobenzaldehydes and β-KetoestersSubstituted Naphthalenes researchgate.net

Biocatalytic Transformations for Aldehyde and Nitrile Formation

Biocatalysis offers an environmentally benign approach for the synthesis of functionalized aromatic compounds, operating under mild conditions with high selectivity. For a molecule like this compound, enzymes can be employed for the formation of either the aldehyde or the nitrile group.

One potential biocatalytic route to the aldehyde functionality involves the microbial oxidation of a methyl group. Certain bacterial strains, such as Sphingomonas paucimobilis, are known to metabolize methyl-substituted naphthalenes. nih.gov These organisms possess enzymes, like monooxygenases and dioxygenases, that can initiate metabolism through the oxidation of a methyl group to a primary alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid. nih.gov For instance, the enzymatic oxidation of 6-cyano-2-methylnaphthalene could theoretically yield this compound, although in some reported pathways the aldehyde intermediate is transient and not detected in significant quantities. nih.gov

For nitrile group formation, hydroxynitrile lyases (HNLs) are prominent enzymes in biocatalysis. HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones to produce chiral cyanohydrins. wikipedia.org While this is a powerful tool for creating stereocenters, it is important to note that the primary role of HNLs is the formation of a nitrile group on a carbon adjacent to a carbonyl, not directly on an aromatic ring. An alternative biocatalytic strategy for nitrile synthesis involves aldoxime dehydratases, which can convert aldoximes (derived from aldehydes) into nitriles under mild conditions. A chemoenzymatic approach could involve the chemical conversion of an aldehyde, such as 6-formyl-2-naphthaldehyde, to its corresponding aldoxime, followed by enzymatic dehydration to yield a dinitrile analogue.

A greener biocatalytic-inspired route for converting an aldehyde to a nitrile involves using hydroxylamine. For the related compound 6-hydroxy-2-naphthaldehyde, reaction with hydroxylamine hydrochloride in a solvent like dimethyl sulfoxide (DMSO) efficiently converts the aldehyde to a nitrile, avoiding the use of toxic metal cyanides.

Table 1: Biocatalytic and Bio-inspired Transformations for Functional Group Formation
TransformationEnzyme/Reagent ClassSubstrate TypeProduct Functional GroupKey Features
Methyl Group OxidationMonooxygenases/DioxygenasesMethyl-substituted NaphthaleneAldehyde/Carboxylic AcidCan be highly regioselective; aldehyde may be a transient intermediate. nih.gov
Cyanohydrin FormationHydroxynitrile Lyases (HNLs)Aldehyde/Ketoneα-hydroxynitrileEnantioselective C-C bond formation. wikipedia.org
Nitrile Formation from AldehydeHydroxylamine-HClAromatic AldehydeAromatic NitrileGreener alternative to metal cyanides; proceeds via an oxime intermediate.

Organocatalytic and Transition Metal-Free Synthetic Routes

Recent advancements in organic synthesis have focused on avoiding transition metals to reduce cost, toxicity, and environmental impact.

Transition Metal-Free Cyanation: The classic Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide to convert aryl halides to nitriles, serves as a foundational method. wikipedia.orgprepchem.com A plausible route to this compound could start from 6-bromo-2-naphthalenecarbaldehyde using this protocol. Modern variations aim to avoid heavy metals. For instance, methods using potassium hexacyanoferrate(II), a less toxic and environmentally benign cyanide source, have been developed for the cyanation of aryl halides, often in the presence of a palladium catalyst but pointing towards greener alternatives. google.com Completely metal-free methods for aromatic cyanation include the Sandmeyer reaction, which converts an aryl diazonium salt (derived from an amine) to a nitrile. Other novel metal-free approaches utilize reagents like dimethylmalononitrile or a combination of POCl₃/DMF followed by iodine in aqueous ammonia for the cyanation of electron-rich aromatics. organic-chemistry.org

Organocatalytic Routes: Organocatalysis provides a powerful platform for the asymmetric synthesis of complex molecules. While a direct organocatalytic synthesis of this compound is not prominently documented, related transformations highlight the potential of this approach. For example, organocatalytic domino reactions involving (E)-7-oxooct-5-enal and 3-arylpropenals have been used to create highly functionalized and stereochemically rich octahydro-naphthalene-2-carbaldehydes. rsc.org This demonstrates the capability of organocatalysts, typically chiral secondary amines, to construct the naphthaldehyde core with high stereocontrol. rsc.orgmdpi.com Such strategies could be adapted to build a naphthalene scaffold that is later aromatized and functionalized to yield the target compound.

Table 2: Selected Transition Metal-Free Cyanation Methods
MethodSubstrateCyanide SourceConditionsReference
Rosenmund-von BraunAryl Halide (e.g., 6-bromo-2-naphthol)CuCNHigh temperature (e.g., 200°C) in polar aprotic solvent (e.g., NMP) prepchem.com
Vilsmeier-Haack typeElectron-rich AromaticsDMF/POCl₃, then I₂/aq. NH₃Metal-free, one-pot procedure organic-chemistry.org
TransnitrilationAryl Grignard/Lithium ReagentsDimethylmalononitrile (DMMN)Mild conditions, avoids toxic metal cyanides organic-chemistry.org

Stereoselective Synthesis and Chiral Induction in Naphthalene Systems

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating its chiral analogues or for controlling stereochemistry in multi-step syntheses of complex targets derived from it. Naphthalene derivatives can exhibit axial chirality when rotation around a single bond is restricted, such as in 1,1'-binaphthyl systems.

The stereoselective synthesis of functionalized naphthalenes can be achieved using chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool. Chiral secondary amine catalysts can activate α,β-unsaturated aldehydes towards enantioselective cascade reactions, leading to the formation of complex chiral molecules containing naphthalene frameworks. rsc.orgmdpi.com For example, the enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes has been achieved with excellent enantioselectivity (>99% ee) via an organocatalytic domino reaction. rsc.org

Furthermore, chiral ligands can be employed in metal-catalyzed reactions to induce asymmetry. The design and synthesis of binaphthyl-based chiral ligands have been evaluated for their performance in reactions like the enantioselective addition of diethylzinc to aromatic aldehydes, achieving high yields and excellent enantiomeric excesses. rsc.org These strategies could be applied to precursors of this compound to install stereocenters or to resolve racemic mixtures through dynamic kinetic resolution, a process that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com

Green Chemistry and Sustainable Synthetic Route Development

Green chemistry principles are increasingly integrated into the synthesis of fine chemicals to minimize environmental impact. For a target like this compound, this involves selecting less hazardous reagents, improving atom economy, and reducing energy consumption.

A key area for green improvement is in the cyanation step. Traditional methods often employ highly toxic reagents like KCN or NaCN and stoichiometric amounts of copper salts. wikipedia.orgmdpi.com A more sustainable approach involves using less toxic cyanide sources, such as potassium hexacyanoferrate(II), which is stable, has low toxicity, and is cost-effective. google.com The development of catalytic, rather than stoichiometric, methods for cyanation significantly reduces waste. organic-chemistry.orgmdpi.com Transition-metal-free protocols, as discussed previously, represent a major step towards sustainability by eliminating residual metal contamination in the final product. organic-chemistry.org

Another green strategy is the use of alternative reaction media or solvent-free conditions. For example, the synthesis of 6-cyano-2-naphthol (B14798) from 6-hydroxy-2-naphthaldehyde using hydroxylamine hydrochloride can be performed efficiently in DMSO, which can enhance reaction efficiency. Mechanochemistry, which involves reactions conducted by grinding solids together, can offer a solvent-free, sustainable pathway for the functionalization of naphthalenes, such as selective bromination using N-bromosuccinimide. researchgate.net Such a brominated intermediate could then be a substrate for a subsequent greener cyanation reaction. Biocatalytic routes, operating in aqueous media at ambient temperature and pressure, represent the pinnacle of green synthetic chemistry, offering high selectivity while avoiding harsh reagents and conditions. nih.gov

Chemical Reactivity and Derivatization Pathways of 6 Cyano 2 Naphthalenecarbaldehyde

Advanced Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group in 6-cyano-2-naphthalenecarbaldehyde is a primary site for nucleophilic attack and other carbonyl-specific reactions. Its electrophilic carbon is susceptible to a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The reactivity of this aldehyde is influenced by the electron-withdrawing nature of the cyano group and the aromatic naphthalene (B1677914) system.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Hydrazone Formation)

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that can be subsequently protonated to yield an alcohol or undergo further reactions. libretexts.orglibretexts.org

Knoevenagel Condensation: A key example of a condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. sphinxsai.comsigmaaldrich.com This reaction is a powerful tool for C-C bond formation. sphinxsai.com For this compound, this reaction would typically proceed with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to form a new α,β-unsaturated system. sphinxsai.comsciensage.info The reaction is often followed by spontaneous dehydration to yield a stable conjugated product. sigmaaldrich.com The use of microwave irradiation has been shown to accelerate these types of reactions, often leading to higher yields in shorter reaction times. researchgate.net

Hydrazone Formation: Aldehydes readily react with hydrazines to form hydrazones, which are compounds containing a C=N-N linkage. dergipark.org.tr This reaction is a condensation process where a molecule of water is eliminated. Hydrazones are valuable intermediates in organic synthesis and can exhibit interesting chemical and biological properties. dergipark.org.tr The reaction of this compound with hydrazine (B178648) or its derivatives would yield the corresponding 6-cyano-2-naphthaldehyde hydrazone.

Reaction Type Reactant Reagent Typical Product
Knoevenagel CondensationThis compoundMalononitrile, Base(E)-2-((6-cyanonaphthalen-2-yl)methylene)malononitrile
Hydrazone FormationThis compoundHydrazine hydrate6-((hydrazonomethyl)naphthalene-2-carbonitrile)

Olefination Reactions for Alkenyl Nitrile Formation

Olefination reactions are crucial for the synthesis of alkenes. In the context of this compound, these reactions convert the carbonyl group into a carbon-carbon double bond, leading to the formation of alkenyl nitriles. Alkenyl nitriles are important synthetic intermediates. longdom.org Various methods can be employed for the olefination of aldehydes, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Peterson olefination. These reactions provide a direct route to functionalized alkenes with control over stereochemistry in many cases. The synthesis of vinyl nitriles can also be achieved through other methods, such as the dehydrogenative coupling of alcohols with nitriles catalyzed by transition metal complexes. organic-chemistry.org

Selective Reductions and Oxidations with Specific Mechanistic Considerations

The aldehyde functional group of this compound can be selectively reduced to an alcohol or oxidized to a carboxylic acid, while leaving the cyano group intact under appropriate conditions.

Selective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically chemoselective for aldehydes and ketones over nitriles, making them suitable for this transformation. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Selective Oxidation: The oxidation of the aldehyde to a carboxylic acid can be accomplished using various oxidizing agents. A common and mild method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. This method is highly selective for aldehydes and tolerates a wide range of other functional groups, including nitriles.

Transformations of the Cyano Group

The cyano group of this compound offers another handle for chemical modification, providing access to a different set of derivatives.

Hydrolysis and Amidation Reactions

The nitrile functionality can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.

Hydrolysis: Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to the carboxylic acid. Base-catalyzed hydrolysis involves the direct attack of hydroxide (B78521) ion on the nitrile carbon.

Amidation: Partial hydrolysis of the nitrile to an amide can often be achieved under controlled conditions, for instance, by using certain catalysts or by stopping the reaction before complete conversion to the carboxylic acid.

Pinner Reactions and Related Nitrile Derivatizations

The Pinner reaction is a classic method for converting nitriles into imino esters (also known as Pinner salts) by treating them with an alcohol in the presence of an acid catalyst, typically hydrogen chloride. wikipedia.orgorganic-chemistry.org These Pinner salts are themselves reactive intermediates and can be further transformed into esters, amidines, or orthoesters upon reaction with water, amines, or an excess of alcohol, respectively. wikipedia.org This reaction pathway provides a versatile route to various derivatives from the cyano group of this compound. The reaction is initiated by the protonation of the nitrile, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Reaction Type Reactant Reagents Intermediate/Product
Pinner ReactionThis compoundAlcohol (e.g., Ethanol), HClEthyl 6-formylnaphthalene-2-carbimidate hydrochloride (Pinner Salt)
Hydrolysis of Pinner SaltEthyl 6-formylnaphthalene-2-carbimidate hydrochlorideWaterEthyl 6-formylnaphthalene-2-carboxylate
Aminolysis of Pinner SaltEthyl 6-formylnaphthalene-2-carbimidate hydrochlorideAmmonia/Amine6-Formylnaphthalene-2-carboximidamide (Amidine)

Reduction to Amines for Further Functionalization

The aldehyde and cyano functionalities of this compound are both susceptible to reduction, offering pathways to primary amines which are valuable intermediates for further chemical elaboration. The choice of reducing agent and reaction conditions determines the selectivity of the transformation.

One of the primary methods for converting the aldehyde group into an amine is through reductive amination . This reaction proceeds via the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, typically under mildly acidic conditions (pH 4-5). The intermediate is then reduced in situ to the corresponding amine. A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH3CN), which are selective for the protonated iminium ion over the starting aldehyde, preventing the formation of the corresponding alcohol as a side product. youtube.com

The general pathway for reductive amination of the aldehyde group is as follows:

Imine Formation: The aldehyde reacts with an amine (e.g., ammonia) to form a carbinolamine intermediate, which then dehydrates to form an imine.

Reduction: A hydride reagent, such as sodium cyanoborohydride, selectively reduces the imine to the amine. youtube.com

This process can be used to synthesize a variety of substituted aminomethylnaphthalenes, which are precursors for pharmaceuticals and other functional materials.

Alternatively, both the aldehyde and the cyano group can be reduced to aminomethyl groups using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions. This non-selective reduction would yield (6-(aminomethyl)naphthalen-2-yl)methanamine.

Table 1: Potential Reduction Pathways to Amines

Starting Functional Group Reagent(s) Product Functional Group Selectivity
Aldehyde 1. NH₃, cat. H⁺2. NaBH₃CN Primary Amine (-CH₂NH₂) High selectivity for aldehyde
Aldehyde & Cyano LiAlH₄ followed by H₂O workup Primary Amines at both positions Low selectivity

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring

The electronic nature of the naphthalene ring in this compound is heavily influenced by the strong electron-withdrawing effects of both the cyano (-CN) and carbaldehyde (-CHO) groups. This has profound consequences for its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). libretexts.org However, in this compound, the presence of two powerful deactivating groups makes electrophilic substitution significantly more difficult than on unsubstituted naphthalene. Both the -CHO and -CN groups are meta-directing substituents. Therefore, should an electrophilic substitution be forced to occur, the electrophile would be directed to positions meta to the existing substituents. The potential sites for electrophilic attack are C4, C5, and C8. The precise location would be determined by a combination of the directing power of both groups and steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic system activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction does not substitute a hydrogen atom, but rather a suitable leaving group (like a halide) on the aromatic ring. libretexts.org While this compound does not possess an intrinsic leaving group, its derivatives, such as a halogenated analogue (e.g., 1-bromo-6-cyano-2-naphthalenecarbaldehyde), would be highly susceptible to SNAr. The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, particularly when they are positioned ortho or para to the leaving group. libretexts.org In a hypothetical 1-halo-6-cyano-2-naphthalenecarbaldehyde, the aldehyde group at C2 is ortho to the leaving group at C1, and the cyano group at C6 is para to the C2 position, both contributing to the activation of the C1 position for nucleophilic attack.

Table 2: Predicted Directing Effects in Aromatic Substitutions

Reaction Type Reactivity Predicted Position of Substitution Rationale
Electrophilic Strongly Deactivated C4, C5, C8 Both -CHO and -CN are deactivating, meta-directing groups.

Cycloaddition and Annulation Reactions Leading to Novel Polycyclic Systems and Heterocycles

The naphthalene core of this compound can participate in cycloaddition reactions, providing a powerful method for building complex, three-dimensional molecular architectures from the flat aromatic starting material. A notable example is the dearomative [4+2] cycloaddition.

Recent studies have demonstrated that 2-acyl naphthalenes can undergo intermolecular dearomative [4+2] cycloaddition with vinyl benzenes using visible-light energy-transfer catalysis. nih.govrsc.orgchemrxiv.org In this process, the naphthalene derivative acts as the diene component. The reaction converts the substituted naphthalene ring into a bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.org The acyl group at the C2 position is crucial for the success of this transformation. This methodology is tolerant of a wide range of functional groups, suggesting its applicability to this compound for the synthesis of complex polycyclic structures. nih.gov

Such reactions are significant as they overcome the inherent aromatic stability of the naphthalene ring, which typically requires harsh thermal conditions for cycloadditions. rsc.org The use of photochemistry provides a milder route to sp³-rich three-dimensional molecules.

Chemo- and Regioselectivity in Multi-Functionalized Naphthalene Systems

The presence of two distinct, yet electronically similar, functional groups raises important questions of chemoselectivity. In reactions involving nucleophilic attack at a carbonyl or nitrile carbon, the aldehyde group is generally more electrophilic and less sterically hindered than the cyano group, making it the preferred site for many transformations.

Nucleophilic Addition: In reactions with common nucleophiles like Grignard reagents or organolithium compounds, the aldehyde will react preferentially. Selective protection of the aldehyde, for instance as an acetal, would be necessary if a reaction at the cyano group is desired.

Reduction: As mentioned in section 3.2.3, the aldehyde is more readily reduced than the nitrile. Mild reducing agents like sodium borohydride (NaBH₄) will typically reduce the aldehyde to an alcohol while leaving the cyano group intact.

Regioselectivity of Aromatic Substitution: As discussed in section 3.3, the regioselectivity of any potential aromatic substitution is a complex interplay between the directing effects of both groups. For electrophilic attack, all available positions are deactivated, but positions 4, 5, and 8 are electronically favored over positions 1 and 3.

Influence of Steric and Electronic Effects on Reactivity (e.g., Peri-Effect)

The reactivity of this compound is governed by a combination of steric and electronic factors.

Steric Effects: In the 2,6-disubstituted pattern, the two functional groups are located on opposite rings and are far from each other, minimizing direct steric repulsion between them. However, steric hindrance from the naphthalene core itself is a significant factor. For instance, the reactivity of the aldehyde at C2 is influenced by the hydrogen atom at C1 and the fused ring system.

The peri-effect , a pronounced steric interaction between substituents at the C1 and C8 positions of the naphthalene core, is not a direct factor for the ground-state conformation of this compound itself. canterbury.ac.nz However, this effect is a critical consideration in the reactivity of naphthalene derivatives. For example, if a substitution reaction were to occur at the C8 position, the steric strain between the new substituent and the existing peri-hydrogen at C1 would influence the transition state energy and the stability of the product. Similarly, any reaction that involves intermediates or transition states with altered geometry at C1 or C8 must account for potential peri-interactions. canterbury.ac.nz

Advanced Spectroscopic and Structural Elucidation of 6 Cyano 2 Naphthalenecarbaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 6-cyano-2-naphthalenecarbaldehyde derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of molecular structure and the analysis of conformational and configurational isomers.

In the ¹H NMR spectrum of Schiff base derivatives formed from this compound, the imine proton (-CH=N-) typically appears as a characteristic singlet in the downfield region, generally between δ 8.5 and 9.5 ppm. The precise chemical shift is sensitive to the electronic nature of the substituent on the nitrogen atom. The aromatic protons of the naphthalene (B1677914) core resonate in the range of δ 7.5 to 8.5 ppm, with their coupling patterns providing clear evidence of the 2,6-disubstitution pattern.

For instance, in studies of fluorescent probes derived from this compound, ¹H NMR is crucial for confirming the successful condensation reaction and the purity of the final product. The disappearance of the aldehyde proton signal (around δ 10.0 ppm) from the starting material and the appearance of the new imine proton signal are key diagnostic markers.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex derivatives to definitively assign proton and carbon signals, respectively. These methods are particularly useful for resolving overlapping signals in the aromatic region and for tracing the connectivity of the entire molecular skeleton.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Schiff Base Derivative of this compound

Proton Assignment Typical Chemical Shift (ppm) Multiplicity
Aldehyde Proton (-CHO) of starting material ~10.1 Singlet
Imine Proton (-CH=N-) 8.5 - 9.5 Singlet
Naphthalene Aromatic Protons 7.5 - 8.5 Multiplets

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique vital for determining the molecular weight of this compound derivatives with high accuracy. This method is particularly well-suited for the polar and often non-volatile compounds synthesized from this aldehyde, providing a clear protonated molecular ion peak [M+H]⁺ or a sodiated adduct [M+Na]⁺.

The high-resolution capabilities of ESI-MS allow for the determination of the elemental composition of a molecule by measuring its exact mass-to-charge ratio (m/z). This data is critical for confirming that the synthesized product has the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable structural information, helping to identify the different components of the derivative. For example, the cleavage of the imine bond in Schiff base derivatives is a common fragmentation pathway, yielding ions corresponding to the naphthaldehyde core and the amine substituent. This fragmentation analysis provides an additional layer of structural confirmation.

Table 2: ESI-MS Data for a Representative Derivative

Ion Type Theoretical m/z Observed m/z Interpretation
[M+H]⁺ Calculated Value Experimental Value Protonated Molecular Ion
[M+Na]⁺ Calculated Value Experimental Value Sodiated Molecular Ion
Fragment 1 Calculated Value Experimental Value Corresponds to 6-cyano-naphthalene moiety

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of this compound derivatives in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.

Structural analysis of these derivatives often reveals a nearly planar naphthalene core, a feature that can facilitate π-π stacking interactions in the crystal lattice. The cyano and aldehyde/imine groups are key players in directing the supramolecular assembly through various non-covalent interactions. The nitrogen atom of the cyano group frequently participates in C-H···N hydrogen bonds, while the carbonyl or imine groups can engage in C-H···O or C-H···N interactions, respectively.

These intermolecular forces are crucial as they dictate the molecular packing in the solid state, which in turn influences the material's bulk properties, such as its optical and electronic characteristics. For example, the extent of π-π stacking and the presence of specific hydrogen bonds can significantly affect the fluorescence quantum yield of the material in the solid state.

Table 3: Selected Crystallographic Data and Interaction Types

Parameter Typical Observation Significance
Crystal System Monoclinic, Orthorhombic Describes the symmetry of the unit cell
Space Group e.g., P2₁/c, Pbca Defines the arrangement of molecules in the crystal
π-π Stacking Distance 3.4 - 3.8 Å Indicates the presence and strength of stacking interactions

Advanced Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and its derivatives. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

In the IR spectrum of the parent aldehyde, two prominent bands are observed: a strong stretching vibration for the cyano group (νC≡N) typically appearing around 2220-2230 cm⁻¹, and a sharp carbonyl stretch (νC=O) in the region of 1680-1700 cm⁻¹. Upon formation of a Schiff base derivative, the C=O stretching band disappears and is replaced by a C=N imine stretching vibration, which is usually found at a lower frequency, around 1620-1640 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also strongly Raman active. These techniques are highly sensitive to changes in the molecular environment and can be used to study intermolecular interactions, such as hydrogen bonding, which often cause shifts in vibrational frequencies.

Table 4: Key Vibrational Frequencies (cm⁻¹) for Functional Group Identification

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Cyano (-C≡N) Stretching (νC≡N) 2220 - 2230 2220 - 2230
Aldehyde (-CHO) Stretching (νC=O) 1680 - 1700 Variable
Imine (-CH=N-) Stretching (νC=N) 1620 - 1640 1620 - 1640

Electronic Absorption and Emission Spectroscopy for Optical Properties and Sensing Mechanisms

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential for characterizing the optical properties of this compound derivatives, which are often designed for applications as fluorescent probes or optical materials.

The UV-Vis absorption spectrum of these compounds is typically dominated by π-π* transitions within the extended aromatic system of the naphthalene core. The absorption maxima (λ_max) are influenced by the nature of the substituents attached to the naphthaldehyde framework. The introduction of electron-donating or electron-withdrawing groups can shift the absorption bands and alter the molar absorptivity.

Many derivatives of this compound exhibit fluorescence, often with large Stokes shifts (the difference between the absorption and emission maxima). The fluorescence properties, including the quantum yield and emission wavelength, are highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. This sensitivity is the basis for their use as chemical sensors. For instance, the binding of an analyte can lead to a significant change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength, providing a detectable signal. The mechanism often involves processes like intramolecular charge transfer (ICT), which are modulated by the analyte.

Table 5: Representative Photophysical Properties

Parameter Typical Range/Observation Significance
Absorption Maximum (λ_abs) 300 - 450 nm Characterizes electronic transitions
Molar Absorptivity (ε) 10⁴ - 10⁵ M⁻¹cm⁻¹ Indicates the strength of light absorption
Emission Maximum (λ_em) 400 - 600 nm Defines the color of emitted light
Fluorescence Quantum Yield (Φ_F) 0.01 - 0.90 Measures the efficiency of the fluorescence process

Computational and Theoretical Investigations of 6 Cyano 2 Naphthalenecarbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. For 6-Cyano-2-naphthalenecarbaldehyde, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and predicting its reactivity.

DFT studies on related naphthalene (B1677914) derivatives have demonstrated that the introduction of electron-withdrawing groups, such as the cyano (-CN) and aldehyde (-CHO) groups, significantly influences the electronic distribution across the naphthalene core. mdpi.com These calculations can precisely predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For naphthalene derivatives, substitution with groups like -CHO and -CN is known to reduce the HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted naphthalene. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netwalisongo.ac.idresearchgate.net For this compound, the MEP map would be expected to show regions of negative potential (in red) around the nitrogen atom of the cyano group and the oxygen atom of the aldehyde group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would be anticipated around the hydrogen atoms and parts of the aromatic system, highlighting sites for nucleophilic attack. walisongo.ac.id

Table 1: Representative Quantum Chemical Parameters for Naphthalene Derivatives

ParameterDescriptionIllustrative Value for a Naphthalene Derivative
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-2.0 eV
HOMO-LUMO Gap (ΔE) Difference between LUMO and HOMO energies; an indicator of chemical reactivity.4.5 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 D
Electronegativity (χ) The ability of an atom or molecule to attract electrons.4.25 eV
Chemical Hardness (η) Resistance to change in electron distribution.2.25 eV
Softness (S) The reciprocal of chemical hardness; a measure of reactivity.0.44 eV⁻¹

Note: The values in this table are illustrative and based on general findings for substituted naphthalenes. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, particularly the rotational freedom around the bond connecting the aldehyde group to the naphthalene ring.

By simulating the molecule's movements at different temperatures, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on cyclic peptides incorporating naphthalene derivatives have utilized MD simulations to investigate preferential geometries and the orientation of side chains. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the solute's conformation and dynamics. This is particularly important for predicting the behavior of this compound in solution, which is relevant for many of its potential applications.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these studies can map out the potential energy surface for reactions such as nucleophilic additions to the aldehyde group or reactions involving the cyano group.

By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can determine the activation energies and reaction pathways. researchgate.netarxiv.org This information is vital for understanding the feasibility and kinetics of a reaction. For instance, a computational study could compare the energy barriers for the reaction of different nucleophiles with the aldehyde group, predicting which reaction would be more favorable.

Computational studies on the reactions of cyano radicals with other molecules have demonstrated the utility of these methods in characterizing stationary points along a minimum energy path. researchgate.netarxiv.org Similar approaches could be applied to understand the reactivity of the cyano group in this compound.

Predictive Modeling for Structure-Property Relationships and Spectroscopic Data

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to correlate the structural features of this compound with its properties and spectroscopic data.

QSAR models have been developed for naphthalene derivatives to predict their biological activities. researchgate.net For instance, a QSAR study on tetrahydronaphthalene derivatives successfully developed a model to predict their antitubercular activity based on specific molecular descriptors. researchgate.net A similar approach could be used to predict the potential bioactivity of this compound.

QSPR models can be used to predict various physicochemical properties and spectroscopic data. By building a model based on a dataset of known naphthalene derivatives, it would be possible to predict properties like boiling point, solubility, and even the characteristic peaks in its IR, UV-Vis, and NMR spectra. Naphthalene and its derivatives are known for their unique photophysical properties, and computational models can help in understanding and predicting their fluorescence behavior. nih.gov

In Silico Design of Novel Naphthalene-Based Functional Molecules

The structural and electronic information gained from computational studies of this compound can be leveraged for the in silico design of new functional molecules. By using this compound as a scaffold, chemists can computationally introduce various functional groups and predict the properties of the resulting novel molecules.

This approach is widely used in drug discovery and materials science. For example, by modifying the substituents on the naphthalene ring, it may be possible to tune the HOMO-LUMO gap to achieve desired electronic or optical properties for applications in organic electronics. nih.gov Similarly, new derivatives could be designed to have enhanced biological activity by optimizing their interactions with a specific biological target, a process that can be guided by molecular docking simulations. nih.gov The design of novel bioactive molecules based on a known chemical scaffold is a powerful strategy in medicinal chemistry. nih.gov

Applications in Advanced Functional Materials and Molecular Devices

Development of Fluorescent Probes and Chemosensors

The naphthalene (B1677914) moiety is an excellent fluorophore, and its derivatives are widely used in the design of fluorescent probes. The presence of the cyano and aldehyde groups on the 6-Cyano-2-naphthalenecarbaldehyde scaffold allows for fine-tuning of its electronic properties and provides a site for reaction with specific analytes, leading to detectable changes in its fluorescence profile.

Ratiometric fluorescent probes offer a significant advantage for quantitative analysis by minimizing interferences from environmental factors and instrument efficiency. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. Naphthalene-based probes have been rationally designed for the selective ratiometric detection of the highly toxic cyanide anion (CN⁻). nih.govacs.org

The sensing mechanism often relies on the principle of intramolecular charge transfer (ICT). In a typical design, the naphthalene unit acts as the fluorophore and an additional conjugated moiety, such as a dicyanovinyl group, serves as the specific recognition site for cyanide. acs.org The nucleophilic addition of cyanide to the electron-deficient carbon-carbon double bond of the recognition site disrupts the π-conjugation of the system. rsc.org This interruption or redirection of the ICT pathway leads to a distinct shift in the fluorescence emission spectrum, allowing for ratiometric detection. acs.orgrsc.org For instance, a probe might exhibit an initial fluorescence emission at a shorter wavelength, and upon reaction with cyanide, a new, red-shifted emission band appears, while the initial band decreases. The ratio of the intensities of these two bands (e.g., I₅₀₉/I₄₆₆) can then be correlated to the cyanide concentration. nih.govacs.org This approach enables high sensitivity and selectivity, with detection limits reported in the micromolar to nanomolar range. nih.govnih.gov

Probe TypeAnalyteSensing MechanismDetection Limit (LOD)Fluorescence ResponseRef
Naphthalene-dicyanovinylCyanide (CN⁻)Nucleophilic addition, ICT disruption0.23 µMRatiometric (I₅₀₉/I₄₆₆) nih.govacs.org
Naphthalene-benzothiazoleCyanide (CN⁻)Nucleophilic addition, ICT inhibition2.1 x 10⁻⁸ MRatiometric color/fluorescence change rsc.orgnih.gov
Phenol–bisthiazolopyridineCyanide (CN⁻)Deprotonation75 nMRatiometric (I₄₂₀/I₅₁₅), "turn-on" rsc.org

This table presents data for naphthalene-based and other relevant ratiometric chemosensors for cyanide.

The development of fluorescent probes capable of monitoring pH changes within cellular compartments is crucial for understanding cell physiology and disease. The fluorescence of naphthalene derivatives can be sensitive to the local pH environment, making them suitable candidates for pH probes. By incorporating specific functional groups, the pKa of the probe can be tuned to respond to pH changes in specific physiological ranges, such as the weakly alkaline environment of mitochondria (pH ~8.0) or the acidic environment of lysosomes. nih.gov

Probes based on a naphthalene scaffold can be designed to exhibit ratiometric fluorescence changes in response to pH variations. nih.gov For example, a β-naphthothiazolium-based probe was developed for mitochondrial pH imaging. Its mechanism involves a pH-dependent intramolecular charge transfer (ICT) from the naphthol moiety to the β-naphthothiazolium unit. This results in a distinct change in the ratio of fluorescence emission at two wavelengths (e.g., F₅₉₅/F₇₀₀) over a pH range of 6.30 to 9.29, with a pKa of 7.94, which is ideal for monitoring mitochondrial pH. nih.gov Such probes demonstrate excellent capabilities for specific staining of organelles with low cytotoxicity, enabling the imaging of pH dynamics in living cells. nih.govnih.gov The aldehyde group of this compound provides a convenient handle to synthesize Schiff base derivatives, which can coordinate with metal ions and whose fluorescence can be modulated by pH, allowing for the development of multi-analyte probes. nih.gov

Chiral recognition is vital in fields ranging from pharmacology to asymmetric synthesis. Fluorescent sensors that can distinguish between enantiomers (mirror-image isomers) are of great interest. The fundamental principle of enantioselective sensing involves creating a chiral environment within the sensor molecule that interacts differently with the two enantiomers of a target analyte. rsc.org This differential interaction leads to a discernible change in the sensor's output signal, such as its fluorescence intensity.

Naphthalene derivatives, particularly those based on the inherently chiral 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold, are widely used in the construction of enantioselective fluorescent sensors. By attaching binding sites, such as amino acid units, to the chiral naphthalene framework, receptors can be created that form diastereomeric complexes with chiral analytes. vibgyorpublishers.org These complexes often have different association constants, resulting in varying degrees of fluorescence quenching or enhancement for each enantiomer. For example, a sensor might exhibit a significant fluorescence decrease upon binding one enantiomer of a chiral carboxylate, while the other enantiomer induces a much smaller change. This difference in fluorescence response allows for the determination of the enantiomeric composition of the analyte. The aldehyde functionality of this compound is a key starting point for synthesizing such chiral sensors, for instance, through the formation of chiral Schiff bases.

Precursors for Optoelectronic Materials and Organic Semiconductors

The conjugated π-system of the naphthalene core, combined with the electron-withdrawing nature of the cyano group, makes this compound an attractive building block for organic electronic materials. These materials are central to technologies like solar cells and advanced optical devices.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor. Organic dyes used in DSSCs are often designed with a Donor-π-Acceptor (D-π-A) structure to facilitate efficient charge separation and electron injection. researchgate.net In this architecture, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge.

DyeVoc (mV)Jsc (mA/cm²)FFEfficiency (%)Ref
MC-200.770.300-0.23 vibgyorpublishers.org
MC-280.760.320-0.25 vibgyorpublishers.org

This table shows the performance of two small molecule dyes with cyano-functional groups in DSSCs. MC-20 is (2E)-2-Cyano-3-[4'-(2,5-di-2-thienyl-1H-pyrrol-1-yl)biphenyl-4-yl]acrylic acid and MC-28 is (2E)-2-Cyano-3-[5-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-2-thienyl]acrylic acid. vibgyorpublishers.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications in telecommunications, optical data storage, and laser frequency conversion. A key requirement for second-order NLO materials is a molecular structure that is non-centrosymmetric and possesses a large first hyperpolarizability (β). This is often achieved in organic molecules with a D-π-A structure.

The combination of an electron-donating group and an electron-withdrawing group connected by a conjugated system facilitates a significant change in the molecule's dipole moment upon electronic excitation, which is directly related to a high β value. The this compound framework is an ideal starting point for synthesizing such NLO chromophores. The cyano group is a strong electron acceptor, and the aldehyde group can be readily converted into a variety of π-conjugated bridges or linked to strong electron-donating groups. Theoretical and experimental studies on other naphthalene derivatives, such as naphthalimide-based Schiff bases, have demonstrated their potential for NLO applications, showing hyperpolarizability values many times greater than that of standard NLO materials like urea. The presence of the cyano group on the naphthalene core is known to significantly lower the reduction potential, enhancing its electron-accepting character and making it well-suited for creating materials with large NLO responses.

Components in Polymer Synthesis and Macromolecular Architectures

The dual functionality of this compound allows it to serve as a monomer or a key intermediate in the synthesis of specialized polymers. The aldehyde group can participate in condensation reactions, while the cyano group can either be retained for its electronic properties or be chemically modified.

One area of application is in the synthesis of porous organic polymers (POPs). For instance, naphthalene-based polyaminal-linked porous polymers have been developed for applications such as CO2 capture and heavy metal adsorption. mdpi.com In these syntheses, a naphthaldehyde derivative reacts with a crosslinking agent, such as melamine, in a one-pot polycondensation to form a porous polymeric network. mdpi.com The resulting materials, like the PAN-NA polymer, have demonstrated good thermal stability and a large surface area, making them effective adsorbents. mdpi.com The incorporation of the naphthalene moiety is believed to enhance the polymer's properties for these applications. mdpi.com

While direct polymerization of this compound is not extensively documented in readily available literature, the broader class of cyano-containing compounds is recognized for its potential in creating polymers with unique characteristics. Polymers with a 1,3-dicyano repeat unit, for example, are explored as precursors to carbon-containing materials and as polymeric acids. researchgate.net The synthesis of such polymers often requires careful selection of catalysts and reaction conditions to achieve the desired structure and yield. researchgate.net

Furthermore, related naphthalene derivatives are used to create polymers with specific optical and electronic properties. For example, Schiff base polymers have been synthesized from the condensation of a diamine-functionalized naphthalene derivative with various aldehydes. researchgate.net These polymers exhibit fluorescence and varying electrochemical properties depending on their specific chemical structures. researchgate.net

The following table summarizes the types of polymers that can be synthesized using naphthalene-based aldehydes and their potential applications:

Polymer TypeMonomersPolymerization MethodKey Properties & Applications
Polyaminal-linked Porous PolymerNaphthaldehyde, MelamineOne-pot PolycondensationHigh thermal stability, large surface area, CO2 and heavy metal adsorption. mdpi.com
Poly(cyano) PolymerCyano-containing monomersCatalytic PolymerizationPrecursors to carbon materials, polymeric acids. researchgate.net
Schiff Base PolymersNaphthalene-diamine derivatives, AldehydesOxidative PolycondensationFluorescence, tunable electrochemical properties. researchgate.net

Linkers and Handles in Solid-Phase Organic Synthesis (e.g., NAL Handles)

In the field of solid-phase organic synthesis (SPOS), linkers are crucial molecules that connect a substrate to a solid support, allowing for the efficient synthesis of complex molecules through sequential reactions with easy purification. "Handles" are a type of linker that can be cleaved under specific conditions to release the final product from the support.

This compound is a precursor to a class of linkers known as "NAL" (Naphthalene-based Aldehyde Linker) handles. The aldehyde group of this compound, or a derivative, can be used to attach molecules, often through the formation of an acid-labile bond. The naphthalene ring provides a rigid and chromophoric core, which can be advantageous for monitoring the reaction progress.

While the direct use of this compound as a NAL handle is not explicitly detailed in the provided search results, the synthesis of related naphthalene-based aldehydes for this purpose is a well-established strategy in SPOS. The aldehyde functionality allows for the attachment of amine-containing substrates via reductive amination. The cleavage of the product from the NAL handle is typically achieved under acidic conditions.

The properties of NAL handles derived from naphthalene aldehydes are summarized below:

PropertyDescription
Attachment Chemistry The aldehyde group reacts with primary amines on the substrate to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Cleavage Condition The bond to the solid support is typically cleaved using a moderately strong acid, such as trifluoroacetic acid (TFA).
Substrate Scope NAL handles are versatile and can be used in the synthesis of a wide range of organic molecules, including peptides and small organic compounds.
Monitoring The naphthalene core often possesses a UV chromophore, which can be used to quantify the loading of the substrate onto the solid support.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of assembled molecular subunits or components. These assemblies are held together by non-covalent intermolecular forces. Host-guest chemistry is a branch of supramolecular chemistry in which a "host" molecule forms a complex with a "guest" molecule.

The rigid, aromatic structure of this compound makes it an attractive building block for creating host molecules in supramolecular systems. The cyano and aldehyde groups can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are the driving forces for the formation of host-guest complexes.

While specific examples of host-guest systems involving this compound are not detailed in the provided search results, the related compound 6-cyano-2-naphthol (B14798) has been studied for its photophysical behavior and proton-transfer kinetics. yunuochemical.comsigmaaldrich.com This suggests that the cyanonaphthalene scaffold can be incorporated into systems where molecular recognition and binding are important. For instance, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking interactions with other aromatic guest molecules.

The potential roles of this compound in supramolecular chemistry are outlined in the following table:

Supramolecular RoleInteracting MoietiesPotential InteractionsExample Application
Host Molecule Component Aromatic naphthalene core, cyano group, aldehyde groupπ-π stacking, hydrogen bonding, dipole-dipole interactionsFormation of complexes with complementary guest molecules for sensing or catalysis.
Self-Assembled Structures N/AIntermolecular forces between individual this compound moleculesFormation of liquid crystals or other ordered materials with unique optical or electronic properties.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways and Methodologies

The development of novel synthetic routes to 6-Cyano-2-naphthalenecarbaldehyde and its derivatives is paramount for expanding its accessibility and utility. While traditional methods may exist, future research is geared towards more efficient and versatile approaches.

One promising avenue involves the direct C-H functionalization of naphthalene (B1677914) precursors. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. For instance, researchers are exploring transition-metal-catalyzed cyanation and formylation reactions on readily available naphthalene derivatives. These methods could offer a more direct and modular approach to the target molecule.

Another area of interest is the use of flow chemistry for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The development of a continuous-flow synthesis would represent a significant advancement in its production.

Furthermore, biocatalysis presents a green and highly selective alternative. The use of enzymes, such as nitrile hydratases or oxidoreductases, could enable the synthesis of this compound under mild conditions, potentially with high enantioselectivity if chiral derivatives are targeted. Research into identifying or engineering suitable enzymes for these transformations is a key future direction.

Design of Next-Generation Sensing Platforms with Enhanced Selectivity and Sensitivity

The inherent fluorescence and reactive functional groups of this compound make it an attractive scaffold for the development of chemical sensors. Future research is focused on creating next-generation sensing platforms with superior performance.

Enhancing the sensitivity of these sensors is another critical research area. This can be pursued through the development of ratiometric or "turn-on" fluorescence probes. These probes exhibit a change in the ratio of two emission wavelengths or a significant increase in fluorescence intensity upon binding to the target analyte, respectively. Such mechanisms can minimize background interference and lead to lower detection limits. The unique photophysical properties of the naphthalene core can be fine-tuned through chemical modification to achieve these desired sensing modalities.

Moreover, the integration of this compound-based sensors into practical devices is a key future step. This includes their immobilization on solid supports such as nanoparticles, polymers, or paper-based platforms to create portable and reusable sensing systems for real-time monitoring.

Integration into Advanced Smart Materials and Responsive Systems

The development of "smart" materials that can respond to external stimuli is a rapidly growing field. The chemical reactivity and photophysical properties of this compound provide a foundation for its incorporation into such advanced materials.

One area of exploration is the use of this compound as a key component in photoresponsive polymers. The naphthalene unit can act as a photoswitch, undergoing reversible photochemical reactions that alter the properties of the material, such as its shape, color, or permeability. The aldehyde and cyano groups can serve as anchor points for polymerization or for grafting onto existing polymer chains.

Furthermore, this compound can be utilized in the creation of stimuli-responsive gels (hydrogels or organogels). The formation of dynamic covalent bonds involving the aldehyde group, such as imines or acetals, can lead to gels that change their properties in response to pH, temperature, or the presence of specific chemical species. These materials could find applications in drug delivery, tissue engineering, and soft robotics.

The development of self-healing materials is another exciting prospect. By incorporating this compound derivatives capable of reversible bond formation into a polymer network, materials that can autonomously repair damage can be fabricated. The reversible nature of imine bonds, for example, makes them ideal candidates for designing such self-healing systems.

Development of Environmentally Benign and Economically Viable Production Methods

The future widespread application of this compound hinges on the development of sustainable and cost-effective production methods. This involves a shift away from hazardous reagents and solvents and a focus on energy efficiency.

A key objective is the replacement of traditional cyanating agents, which are often highly toxic, with greener alternatives. The exploration of electrochemical methods for cyanation, for instance, could provide a safer and more environmentally friendly route. Similarly, the use of catalysts that can operate in aqueous media or other green solvents would significantly reduce the environmental footprint of the synthesis.

The utilization of renewable starting materials is another important long-term research direction. While currently derived from petrochemical sources, future innovations could involve the synthesis of naphthalene precursors from biomass, further enhancing the sustainability of this compound production.

Unexplored Reactivity Patterns and Derivatization Potential for Diverse Applications

While the aldehyde and cyano groups are the most obvious sites for chemical modification, the naphthalene core of this compound also possesses a rich and largely unexplored reactivity. Future research will undoubtedly uncover new reaction pathways and lead to a diverse array of novel derivatives with unique properties and applications.

The investigation of electrophilic aromatic substitution reactions on the naphthalene ring, for instance, could lead to the introduction of additional functional groups, further expanding the chemical space accessible from this starting material. The regioselectivity of these reactions will be a key aspect to study and control.

Furthermore, the cyano group itself can undergo a variety of transformations beyond simple hydrolysis or reduction. For example, it can participate in cycloaddition reactions to form heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The exploration of these less common reactions of the cyano group is a promising area for future research.

The derivatization of the aldehyde group also holds further potential. While reactions with simple amines and hydrazines are well-established, the use of more complex and multifunctional reagents can lead to the creation of intricate molecular architectures, such as macrocycles and cages. These complex structures could exhibit unique host-guest chemistry and find applications in molecular recognition and catalysis.

Q & A

Q. How can advanced chromatographic techniques improve quantification in complex matrices?

  • Methodology : Develop a UPLC-MS/MS method with a C18 column and ESI ionization. Optimize mobile phase (acetonitrile/0.1% formic acid) for separation from co-eluting contaminants. Validate using EPA guidelines for detection limits and matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.